N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
The compound N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic molecule featuring:
- A pyrimidin-2-amine core, a nitrogen-rich aromatic system often associated with biological activity.
- An azetidine (4-membered saturated ring) substituent at the 3-position of the pyrimidine.
- A 3,4-dimethylbenzoyl group attached to the azetidine nitrogen.
The analysis below focuses on structurally related analogs to infer properties.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUQPLBXBLEBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the acylation of azetidine with 3,4-dimethylbenzoyl chloride, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (C₁₃H₁₂N₄S)
Key Features :
- Pyrimidin-2-amine core substituted with 4,6-dimethyl groups.
- Benzothiazole fused-ring system replaces the azetidine-dimethylbenzoyl moiety.
Comparison :
Implications :
- The benzothiazole analog’s planar structure facilitates strong intermolecular interactions, enhancing crystallinity (m.p. 513 K).
Structural Analog 2: N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride (C₇H₁₀Cl₂N₄)
Key Features :
- Pyrimidin-2-amine linked to an unsubstituted azetidine.
- Dihydrochloride salt improves aqueous solubility.
Comparison :
Implications :
- The dimethylbenzoyl group in the target compound may reduce solubility but improve membrane permeability in biological systems.
Structural Analog 3: N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (20a)
Key Features :
- Pyrimidin-2-amine substituted with a nitroaryl group.
Comparison :
Implications :
- The nitro group in analog 3a may enhance binding to metal-dependent enzymes, whereas the dimethylbenzoyl group in the target compound could favor hydrophobic binding pockets.
Biological Activity
N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an azetidine ring and a pyrimidine moiety, along with a 3,4-dimethylbenzoyl group. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine and pyrimidine rings facilitate hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its structural components allow it to interact with cellular pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can alleviate inflammation, potentially making it useful in treating inflammatory diseases.
- Analgesic Properties : The compound may also exhibit pain-relieving effects, which could be beneficial in pain management therapies.
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effects on breast cancer cells (MCF7) and reported a significant reduction in cell viability at specific concentrations (IC50 values).
- Antimicrobial Testing : The compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that it possesses a minimum inhibitory concentration (MIC) effective against these strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanisms : Experimental models of inflammation demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its ability to modulate immune responses.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
